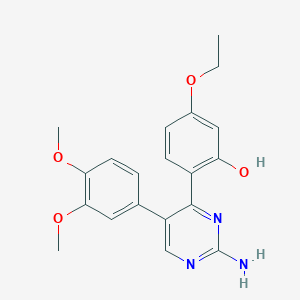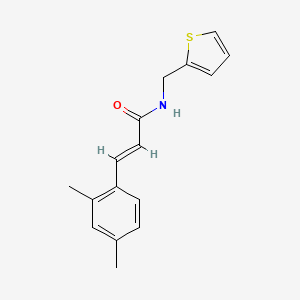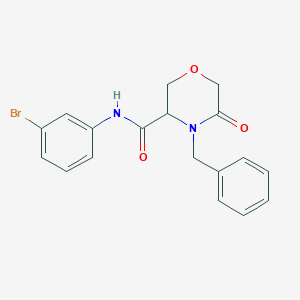
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypotensive Agents
Research on quinazoline derivatives has shown potential in developing hypotensive agents. A study involving the synthesis of quinazoline diones explored their activities on blood vessels, finding some derivatives significantly active, potentially useful for hypertension management (Eguchi et al., 1991).
Anticancer Applications
Quinazoline derivatives have also been investigated for their cytotoxic activities against various cancer cell lines. The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, including quinazoline-2,4-diones, demonstrated potent cytotoxic properties, with some compounds showing significant in vivo efficacy against tumors (Deady et al., 2003).
Synthetic Methodologies
Synthetic approaches to creating quinazoline-2,4-diones from carbon dioxide and 2-aminobenzonitriles have been developed, showcasing a green protocol using ionic liquids as recyclable catalysts. This method provides a sustainable pathway for synthesizing quinazoline-2,4-diones, including derivatives with significant pharmaceutical relevance (Patil et al., 2009).
Herbicide Discovery
Quinazoline-2,4-diones have found applications in agriculture as potential herbicide candidates. Novel pyrazole-quinazoline-2,4-dione hybrids have been investigated as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), displaying excellent potency and promising herbicidal activity (He et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(4-chlorophenyl)-1,2,4-oxadiazole with a 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "3-(4-chlorophenyl)-1,2,4-oxadiazole", "3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "To a solution of 3-(4-chlorophenyl)-1,2,4-oxadiazole (1 equiv) in a suitable solvent, add a base such as potassium carbonate (2 equiv) and stir for 30 minutes at room temperature.", "Add 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "After completion of the reaction, isolate the product by filtration and wash with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
1358107-72-8 |
Product Name |
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C25H19ClN4O3 |
Molecular Weight |
458.9 |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-19(12-15)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-7-9-18(26)10-8-17/h3-13H,14H2,1-2H3 |
InChI Key |
IHDMMQFZNBOZMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



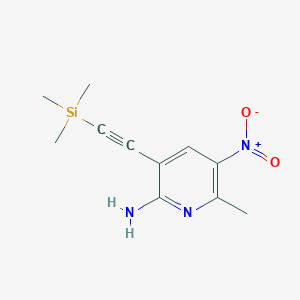



![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)


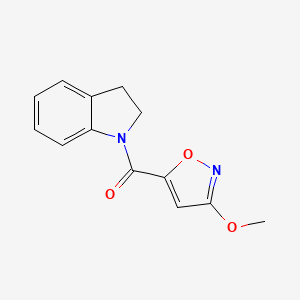
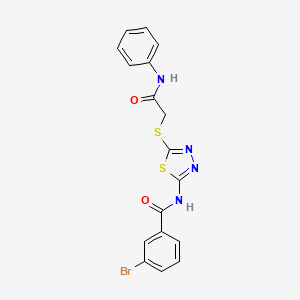
![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668539.png)
